Cas no 898623-24-0 (N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine)

N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine structure
898623-24-0 structure
Product Name:N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
CAS No:898623-24-0
MF:C19H16Cl2F2N6
MW:437.273347854614
CID:5485369
PubChem ID:18584586
Update Time:2025-07-15

N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
    • 898623-24-0
    • 2-N,4-N-bis(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
    • STL270235
    • F2797-0069
    • AKOS016368046
    • C19H16Cl2F2N6
    • N,N'-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
    • Inchi: 1S/C19H16Cl2F2N6/c20-13-9-11(3-5-15(13)22)24-17-26-18(25-12-4-6-16(23)14(21)10-12)28-19(27-17)29-7-1-2-8-29/h3-6,9-10H,1-2,7-8H2,(H2,24,25,26,27,28)
    • InChI Key: CJUSDONWRTZAHJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC1=NC(NC2C=CC(=C(C=2)Cl)F)=NC(=N1)N1CCCC1)F

Computed Properties

  • Exact Mass: 436.0781562g/mol
  • Monoisotopic Mass: 436.0781562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 66Ų

N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine Pricemore >>

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Additional information on N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 898623-24-0): An Overview of a Promising Compound in Medicinal Chemistry

N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 898623-24-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The presence of chloro and fluoro substituents on the phenyl rings, along with the pyrrolidine group, contributes to its enhanced pharmacological profile and selectivity.

The chemical structure of N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is characterized by a central triazine core flanked by two substituted phenyl groups and a pyrrolidine moiety. This arrangement provides a balanced combination of hydrophobic and hydrophilic properties, which is crucial for optimizing its bioavailability and cellular uptake. Recent studies have shown that this compound exhibits potent activity against various targets, making it a promising candidate for further development in drug discovery.

In the context of antiviral research, N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has demonstrated significant efficacy against several viral strains. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound effectively inhibited the replication of influenza A virus (IAV) and human immunodeficiency virus (HIV) in vitro. The mechanism of action involves interference with viral entry and replication processes, highlighting its potential as a broad-spectrum antiviral agent.

Beyond its antiviral properties, N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has also shown promising anticancer activity. Research conducted at the National Cancer Institute revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been effective against breast cancer and colorectal cancer cell lines. The selective toxicity observed in these studies suggests that the compound may have fewer side effects compared to traditional chemotherapy agents.

The pharmacokinetic properties of N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine have been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that the compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. These characteristics are essential for ensuring sustained therapeutic effects and minimizing dosing frequency. Additionally, the compound has shown low toxicity in preliminary safety assessments, further supporting its potential for human use.

In terms of drug delivery systems, recent advancements have focused on enhancing the solubility and stability of N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine. Nanoparticle formulations have been developed to improve its pharmacokinetic profile and target specific tissues or organs. These formulations have shown promising results in preclinical studies, demonstrating enhanced therapeutic efficacy and reduced systemic toxicity.

The potential applications of N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine extend beyond antiviral and anticancer treatments. Ongoing research is exploring its use in other therapeutic areas such as neurodegenerative diseases and inflammatory conditions. For instance, preliminary studies suggest that the compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

In conclusion, N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 898623-24-0) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Continued research will likely uncover additional mechanisms of action and expand its utility in treating various diseases.

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